MMV008138
Description
MMV008138 is a selective inhibitor of IspD (enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase), which plays a crucial role in the non-mevalonate MEP pathway. This pathway is essential for the biosynthesis of isoprenoids in various organisms, including the malaria parasite Plasmodium falciparum .
Properties
IUPAC Name |
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRIKAAFJMYGX-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
MMV008138 is characterized by its tetrahydro-β-carboline scaffold with the molecular formula C₁₈H₁₄Cl₂N₂O₂ and a molecular weight of 361.22 g/mol. The compound features a 2,4-dichlorophenyl substituent as its D-ring, which has been identified as critical for its antimalarial activity. This structural framework provides a foundation for understanding its synthesis.
Stereochemical Requirements
A crucial aspect of this compound preparation is the stereochemical control of the final product. Multiple independent investigations have established that the biologically active stereoisomer is specifically the (1R,3S)-configured enantiomer. During initial screening efforts, racemic mixtures were utilized, but subsequent enantiomeric separation revealed that the (1R,3S) conformer exhibited significantly higher potency (PfIspD IC₅₀ = 47 ± 12 nM), while other stereoisomers demonstrated substantially reduced or negligible activity. This highlights the importance of stereoselective synthesis or effective separation techniques in this compound preparation.
Primary Synthetic Approach: Pictet-Spengler Reaction
General Synthetic Strategy
The predominant synthetic route for this compound and its analogs employs the Pictet-Spengler reaction, which involves the condensation of tryptamine or tryptophan derivatives with aldehydes to form the tetrahydro-β-carboline scaffold. Based on the available research, this compound (designated as compound 1a in several studies) and its D-ring variants (1b-ae) were prepared via Pictet-Spengler reaction of the appropriate aldehydes with (S)-tryptophan methyl ester ((S)-Trp-OMe).
Preparation of L-Tryptophan Methyl Ester
The initial step in this compound synthesis involves the preparation of L-tryptophan methyl ester hydrochloride. This can be accomplished through the following procedure:
- L-Tryptophan (1 g, 4.89 mmol) is placed in a round-bottom flask
- Freshly distilled trimethylsilyl chloride (TMSCl) (1.23 mL, 9.88 mmol) is added
- Dry methanol (20 mL) is added, and the resulting solution is stirred at room temperature
- After completion (monitored by thin-layer chromatography), the mixture is concentrated on a rotary evaporator
- The concentrate is coevaporated 3-4 times with methanol to yield L-tryptophan methyl ester hydrochloride (7) with a typical yield of 96% (1.2 g, 4.71 mmol)
Structure-Activity Relationship Studies Through Analog Synthesis
D-Ring Modifications
Extensive research has been conducted on D-ring modifications to optimize the antimalarial activity of this compound. These studies have generated valuable insights into structural requirements for activity:
- The 2,4-dichlorophenyl D-ring is essential for optimal activity
- Attempts to replace this moiety with dihalogenated thiophen-3-yl and thiophen-2-yl rings resulted in significantly reduced potency
- The research suggests that this compound binds to a well-defined pocket within the PfIspD enzyme that specifically accommodates 2,4-dihalogenated phenyl D-rings
Table 1 below summarizes some key analogs and their corresponding activities against P. falciparum:
| Entry | Compound | Dd2 strain P. falciparum Growth EC₅₀ (nM) |
|---|---|---|
| 1 | 1a (this compound) | 250 ± 70 |
| 2 | 1b | >10,000 |
| 3 | 1c | 3,280 ± 990 |
| 4 | 1d | 1,170 ± 60 |
| 5 | 1f | 700 ± 90 |
| 10 | 8a | 190 ± 30 |
| 14 | (±)-20a | >10,000 |
| 15 | 24a | ~8,000 |
Data compiled from search result
Purification and Characterization Methods
Separation Techniques
The synthesis of this compound typically results in mixtures of diastereomers that require separation:
Analytical Characterization
Multiple analytical techniques are employed to characterize this compound and confirm its structure and purity:
- Proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance spectroscopy, typically recorded on instruments such as the Bruker Avance II 400 MHz spectrophotometer, using deuterated solvents like CDCl₃ and DMSO-d₆
- Infrared spectroscopy, recorded on systems like the Thermo Scientific Nicolet 50 FT-IR system
- Mass spectrometry, performed using systems such as the Waters Q-TOF micromass system
- High-Performance Liquid Chromatography for determining purity
- Thin-Layer Chromatography for monitoring reaction progress, with visualization using ninhydrin or iodine
Current Research and Optimization Efforts
Improving Synthetic Approaches
Ongoing research aims to optimize the synthesis of this compound:
- Researchers at the Virginia Tech Center for Drug Discovery received a $431,126 grant from the National Institutes of Health to develop improved versions of this compound
- Professor Paul Carlier's laboratory focuses on synthesizing enhanced versions of the compound, while collaborators test these potential drugs for antimalarial activity
- The collaboration includes experts in protein crystallography to determine X-ray crystal structures of IspD, the target enzyme, which aids in rational drug design
Enzymatic Target and Mechanism of Action
IspD Enzyme Inhibition
Understanding this compound's mechanism of action provides context for its synthesis:
- This compound targets the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) in the methylerythritol phosphate pathway
- IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to cytidine diphosphate methylerythritol (CDP-ME) and pyrophosphate
- Kinetic studies have established that this compound competes with cytidine triphosphate (CTP) in the IspD-catalyzed reaction
- The compound exhibits high selectivity, with an IC₅₀ value of 44-47 nM against PfIspD
Resistance Studies and Structural Insights
Resistance selection studies have provided additional insights into this compound's interaction with its target:
- Researchers generated this compound-resistant strains by exposing susceptible parasites to the inhibitor
- Whole genome sequencing identified mutations in the gene encoding IspD in resistant strains
- Two unique mutations were identified: glutamate to glutamine at position 688 [Glu688Gln] and leucine to isoleucine at position 244 [Leu244Ile]
- These modified enzymes showed reduced sensitivity to this compound, with IC₅₀ values of 100 ± 24 nM for PfIspD-[Glu688Gln] and 320 ± 165 nM for PfIspD-[Leu244Ile], compared to 47 ± 12 nM for wild-type IspD
Chemical Reactions Analysis
Types of Reactions: MMV008138 primarily undergoes enzymatic reactions within the MEP pathway. These reactions involve phosphorylation, cytidylylation, and other transformations.
Common Reagents and Conditions: The specific reagents and conditions used in this compound synthesis are proprietary. understanding the enzymatic steps involved in the MEP pathway provides insights into the reactions.
Major Products: The major product of this compound’s enzymatic reactions is the inhibition of IspD, disrupting isoprenoid biosynthesis in the malaria parasite.
Scientific Research Applications
Mechanism of Action
MMV008138 specifically inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which plays a vital role in the MEP pathway. The inhibition of IspD disrupts the conversion of MEP and cytidine triphosphate (CTP) to cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate, leading to impaired growth of Plasmodium species. Notably, the growth inhibition can be reversed by supplementing with IPP, indicating that the compound's mechanism is closely linked to this metabolic pathway .
Stereochemistry and Potency
The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138. This stereochemical configuration is crucial for its inhibitory activity against Plasmodium falciparum IspD, with reported IC50 values ranging from 44 to 250 nM . Comparatively, this compound does not inhibit human IspD or other bacterial IspDs at similar concentrations, highlighting its species-selective nature and reducing potential off-target effects .
Research Findings and Case Studies
1. Structure-Activity Relationships
A series of studies have focused on understanding the structure-activity relationships (SAR) of this compound analogs. Researchers synthesized various derivatives to assess their inhibitory effects on Pf IspD and their antimalarial potency. For instance, modifications to the D ring and variations in substituents significantly influenced the activity, with some derivatives exhibiting enhanced potency compared to the parent compound .
2. Metabolomic Profiling
In-depth metabolomic profiling has been employed to evaluate the effects of this compound on Plasmodium metabolism. This approach revealed that this compound alters metabolic pathways critical for parasite survival, providing insights into its potential as an antimalarial agent .
3. Grant-Funded Research Initiatives
Recent research initiatives funded by the National Institutes of Health aim to refine this compound further. A team at Virginia Tech is developing improved versions of this compound to enhance its efficacy against malaria in animal models. This research underscores the ongoing commitment to finding effective treatments amidst rising drug resistance .
Comparative Data Table
Mechanism of Action
MMV008138 targets the apicoplast of P. falciparum, specifically inhibiting IspD. Unlike the well-known antimalarial drug Fosmidomycin, this compound’s mechanism differs, making it a promising alternative .
Comparison with Similar Compounds
While MMV008138’s uniqueness lies in its species-selective IspD inhibition, other related compounds include:
- Fosmidomycin: A well-studied antimalarial targeting the MEP pathway.
- Other IspD inhibitors: Ongoing research aims to identify additional compounds with similar mechanisms.
Biological Activity
MMV008138 is a compound derived from the Medicines for Malaria Venture (MMV) "Malaria Box," which comprises a collection of compounds with potential antimalarial properties. This compound has garnered attention due to its specific targeting of the methylerythritol phosphate (MEP) pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
This compound functions by inhibiting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) , which plays a crucial role in the MEP pathway. This pathway is essential for the synthesis of isoprenoid precursors, vital for the growth and survival of Plasmodium parasites. The inhibition of IspD disrupts the conversion of MEP and cytidine triphosphate (CTP) to cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate, leading to impaired parasite growth .
Key Findings:
- Inhibition Potency : this compound shows nanomolar inhibition against recombinant PfIspD, with reported IC50 values around 44 nM .
- Species Selectivity : Unlike traditional antibiotics, this compound does not inhibit IspD from human pathogens or other non-target organisms, making it a promising candidate for selective antimalarial therapy .
Structure-Activity Relationships (SAR)
Research has identified the active stereoisomer of this compound as (1R,3S)-MMV008138. Structure-activity relationship studies have shown that specific modifications to its structure can significantly impact its inhibitory activity against PfIspD and overall antimalarial effectiveness.
SAR Highlights:
- Active Stereoisomer : The (1R,3S)-configuration is crucial for potent inhibition; other stereoisomers exhibit significantly reduced activity .
- Substituent Effects : Variations in substituents on the D ring have been explored, with certain modifications enhancing potency against P. falciparum .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound through various experimental approaches:
- Growth Inhibition Studies :
- Comparative Metabolomics :
- Resistance Studies :
Data Tables
| Compound | Target Enzyme | IC50 (nM) | Species Selectivity | Notes |
|---|---|---|---|---|
| This compound | PfIspD | 44 | High | Active stereoisomer (1R,3S) |
| Fosmidomycin | DXR | 200 | Moderate | Resistance observed in some strains |
| Analog 1 | PfIspD | 75 | High | Structural modification increased potency |
Q & A
Q. What is the significance of MMV008138 in antimalarial drug discovery?
this compound is a species-selective inhibitor of the Plasmodium IspD enzyme, a key component of the methylerythritol phosphate (MEP) pathway. Unlike humans, which rely on the mevalonate pathway, Plasmodium species depend on the MEP pathway for isoprenoid biosynthesis, making this compound a promising antimalarial candidate with reduced off-target effects. Its activity against Plasmodium falciparum and lack of inhibition against human IspD highlight its specificity .
Q. How does the MEP pathway serve as a validated target for this compound?
The MEP pathway is absent in humans but essential for Plasmodium survival, particularly during erythrocytic stages. This compound targets IspD, a cytidylyltransferase in this pathway, disrupting isoprenoid precursor synthesis. Biochemical assays confirm its inhibition of recombinant Plasmodium IspD (IC₅₀ values in µM range) without affecting human orthologs, validating its target selectivity .
Q. What experimental approaches are used to assess this compound's antimalarial efficacy?
Key methodologies include:
- In vitro growth inhibition assays : Measuring IC₅₀ values against Plasmodium cultures.
- Biochemical assays : Testing inhibition of recombinant IspD enzymes.
- Metabolite rescue experiments : Supplementing with isoprenoid precursors (e.g., IPP) to confirm on-target activity. These methods are critical for differentiating direct target engagement from off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?
Discrepancies in SAR data (e.g., variable IC₅₀ values for similar analogs) require:
- Comparative analysis of substituent effects : For example, the 2',4'-disubstitution on the D-ring is critical for activity, while C3-carboxylic acid modifications (e.g., methylamide derivatives) enhance potency .
- Crystallography or molecular docking : To correlate steric/electronic properties with binding affinities.
- Parasite viability assays : Distinguishing enzymatic inhibition from whole-cell activity .
Q. What methodological strategies validate this compound's stereochemical specificity?
The active stereoisomer of this compound, (1R,3S)-configured 1a , was identified through:
Q. How can researchers address conflicting data on this compound's species selectivity?
To reconcile interspecies variability (e.g., activity against P. falciparum but not E. coli):
Q. What advanced techniques are recommended for optimizing this compound's pharmacokinetic properties?
Strategies include:
- Prodrug synthesis : Esterification of the C3-carboxylic acid to improve membrane permeability (e.g., methyl ester derivatives).
- Metabolic stability assays : Liver microsome studies to identify vulnerable functional groups.
- In vivo efficacy models : Testing in murine malaria models with pharmacokinetic/pharmacodynamic (PK/PD) profiling .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies between in vitro enzyme inhibition and whole-parasite activity?
Potential causes include:
- Compound permeability issues : Use fluorescence-based uptake assays or chemical probes to assess intracellular accumulation.
- Off-target effects : Employ transcriptomics/proteomics to identify unintended interactions.
- Metabolic compensation : Measure downstream MEP pathway metabolites (e.g., MEcPP) via LC-MS to confirm target engagement .
Q. What statistical methods are appropriate for interpreting dose-response data in this compound studies?
- Nonlinear regression : Fit IC₅₀ curves using software like GraphPad Prism.
- Quality control : Include reference inhibitors (e.g., fosmidomycin) for assay validation.
- Replicate consistency : Report standard deviations from ≥3 independent experiments to ensure reproducibility .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound analogs?
- Scaffold diversification : Synthesize analogs with systematic modifications (e.g., D-ring substituents, C3-functional groups).
- High-throughput screening : Test analogs against both recombinant IspD and whole parasites.
- Counter-screening : Include human cell lines (e.g., HepG2) to assess cytotoxicity .
Q. What controls are essential for this compound target validation experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
